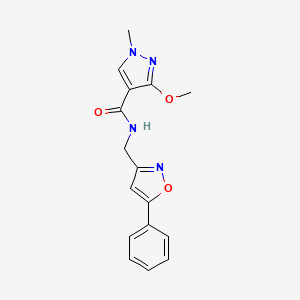

3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide

Description

3-Methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative characterized by a methoxy group at the 3-position, a methyl group at the 1-position, and a 5-phenylisoxazole-substituted methylamine moiety at the N-position.

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-20-10-13(16(18-20)22-2)15(21)17-9-12-8-14(23-19-12)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGNMNATTRUGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the isoxazole moiety: The isoxazole ring can be synthesized via the cyclization of β-keto nitriles with hydroxylamine.

Coupling reactions: The final step involves coupling the pyrazole and isoxazole intermediates using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Coupling agents: EDC, DCC

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. It could be evaluated for its effects on various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic properties. This could include studies on its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural Features and Physical Properties of Selected Pyrazole-4-Carboxamides

Key Observations:

- The target compound’s methoxy group at position 3 contrasts with chlorine in 3a or difluoromethyl in fluxapyroxad , which may reduce electrophilicity and alter metabolic stability.

- Compared to 7a , the absence of an indole or phenylamino group may limit interactions with anticancer targets like kinases or DNA.

Anticancer Activity:

- Compounds like 7a–e (e.g., 7e with 4-methoxyphenyl and methyl groups) exhibit antitumor activity via kinase inhibition or apoptosis induction . The target compound’s methoxy group may similarly enhance membrane permeability, but its phenylisoxazole substituent could redirect activity toward alternative pathways.

- Potency Gap: Unlike 7a–e, the target compound lacks an indole or arylideneamino group, which are critical for intercalation or receptor binding in anticancer mechanisms .

Antifungal and Pesticidal Activity:

- Fluxapyroxad and pyraclostrobin rely on halogenated substituents (e.g., Cl, CF3) for fungicidal efficacy. The target compound’s non-halogenated phenylisoxazole may reduce environmental persistence but also lower potency against resistant fungal strains .

- Triazolo-oxadiazoles with 4-methoxyphenyl groups () show antifungal activity comparable to itraconazole . The target compound’s methoxy group could mimic this behavior, but its isoxazole ring may limit scaffold similarity to triazoles.

Physicochemical Stability:

- The methoxy group in the target compound likely improves solubility compared to chlorinated analogs like 3a–3p , though it may reduce thermal stability (lower melting points inferred from 3a vs. 3d) .

Biological Activity

3-Methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide, with the CAS number 1209954-49-3, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , and it has a molecular weight of 312.32 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1209954-49-3 |

| Molecular Formula | C₁₆H₁₆N₄O₃ |

| Molecular Weight | 312.32 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antifungal Activity

A study on related pyrazole derivatives indicated that some compounds exhibited moderate antifungal properties against various phytopathogenic fungi. For instance, derivatives showed more than 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. In vitro studies demonstrated that certain analogs displayed selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory pathways. These compounds were found to have lower ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

The proposed mechanism involves the inhibition of key enzymes in inflammatory pathways, which leads to a reduction in pro-inflammatory mediators. The presence of the isoxazole moiety may enhance the binding affinity to target proteins involved in inflammation and fungal resistance.

Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A comprehensive study synthesized a series of pyrazole derivatives, including this compound. The synthesized compounds were evaluated for their antifungal and anti-inflammatory activities. The results indicated that specific substitutions on the pyrazole ring significantly influenced biological activity .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was performed on various pyrazole derivatives to determine how different functional groups affect their biological efficacy. The study revealed that modifications at the 4-position of the carboxamide group could enhance antifungal activity while maintaining low toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.